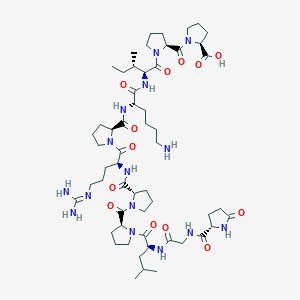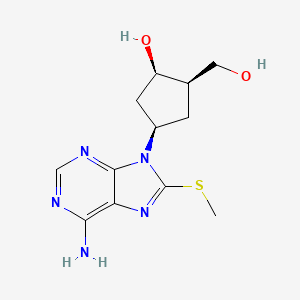
4-O-Galloylalbiflorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Galloylalbiflorin: . This compound is a galloylated derivative of albiflorin, a monoterpene glycoside. It has garnered significant attention due to its potential therapeutic properties, particularly its inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: 4-O-Galloylalbiflorin can be synthesized through the galloylation of albiflorin. The process involves the esterification of albiflorin with gallic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound involves the extraction of albiflorin from the roots of Paeonia lactiflora, followed by its chemical modification. The extraction process includes drying, grinding, and solvent extraction. The extracted albiflorin is then subjected to galloylation to produce this compound .
化学反应分析
Types of Reactions: 4-O-Galloylalbiflorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The galloyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various acylated derivatives.
科学研究应用
4-O-Galloylalbiflorin has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated cells .
Medicine:
- Potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on BACE1 .
- Studied for its antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases .
Industry:
作用机制
4-O-Galloylalbiflorin exerts its effects primarily through the inhibition of BACE1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound binds to the active site of BACE1, preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid-beta peptides . Additionally, it has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .
相似化合物的比较
Paeoniflorin: Another monoterpene glycoside from Paeonia lactiflora with similar anti-inflammatory and neuroprotective properties.
4’-O-Galloylpaeoniflorin: A positional isomer of 4-O-Galloylalbiflorin with similar biological activities.
Uniqueness: this compound is unique due to its specific galloylation at the 4-O position, which enhances its inhibitory effects on BACE1 compared to its analogs . This specific modification also contributes to its distinct anti-inflammatory and antioxidant properties .
属性
分子式 |
C30H32O15 |
|---|---|
分子量 |
632.6 g/mol |
IUPAC 名称 |
[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
InChI 键 |
UXHIYEMICNYJGK-QKYHNZPSSA-N |
手性 SMILES |
C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
规范 SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
